molecular formula C16H13Cl2N3O3 B6451898 4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2640828-78-8

4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B6451898
CAS No.: 2640828-78-8
M. Wt: 366.2 g/mol
InChI Key: NLRQOAAEQPBLDL-UHFFFAOYSA-N
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Description

4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyridine ring with an azetidine moiety, linked through an ether bond to a dichlorobenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be susceptible to oxidation reactions, particularly at the azetidine ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the azetidine ring, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is unique due to its combination of structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3/c17-9-1-2-12(13(18)5-9)16(23)21-7-11(8-21)24-10-3-4-20-14(6-10)15(19)22/h1-6,11H,7-8H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRQOAAEQPBLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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